molecular formula C12H24N2 B1588210 1-(Cyclohexylmethyl)piperidin-4-amine CAS No. 64306-77-0

1-(Cyclohexylmethyl)piperidin-4-amine

Cat. No. B1588210
CAS RN: 64306-77-0
M. Wt: 196.33 g/mol
InChI Key: WYDUUQNGNSXLRC-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C12H24N2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 1-(Cyclohexylmethyl)piperidin-4-amine, involves various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed . This method has been used to synthesize a variety of five-, six-, and seven-membered cyclic amines .


Molecular Structure Analysis

The molecular structure of 1-(Cyclohexylmethyl)piperidin-4-amine consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring is a cyclohexylmethyl group .


Physical And Chemical Properties Analysis

1-(Cyclohexylmethyl)piperidin-4-amine has a molecular weight of 196.33236 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
    • This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
  • Antimalarial Research

    • Fourteen synthetic 1, 4-disubstituted piperidines with simple molecular structures were evaluated in this study .
    • The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .

Safety And Hazards

The safety data sheet for 1-(Cyclohexylmethyl)piperidin-4-amine indicates that it is harmful if swallowed or in contact with skin . It also causes severe skin burns and eye damage . In case of inhalation, it is advised to remove the person to fresh air and keep comfortable for breathing .

Future Directions

Piperidines, including 1-(Cyclohexylmethyl)piperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(cyclohexylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDUUQNGNSXLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424652
Record name 1-(cyclohexylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)piperidin-4-amine

CAS RN

64306-77-0
Record name 1-(cyclohexylmethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-cyclohexylmethylpiperid-4-one oxime (37.8 g; 0.18 moles) dissolved in anhydrous diethyl ether (250 ml) was added little by little to a suspension of lithium aluminium hydride (14.04 g; 0.36 moles) in anhydrous diethyl ether (200 ml). On completion of the addition, the resultant mixture was heated to the boiling point and maintained there under reflux for 12 hours, and then thoroughly cooled whilst water (14 ml), 15% (w/v) aqueous sodium hydroxide solution (14 ml) and water (42 ml) were added successively. The mixture was filtered and the ethereal solution was dried (Na2SO4) and the solvent removed in vacuo. The product 1-cyclohexylmethyl-4-aminopiperidine (31 g) was isolated as a viscous liquid, b.p. 105°-110° C./0.3 mm Hg.
Quantity
37.8 g
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reactant
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250 mL
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14.04 g
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200 mL
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14 mL
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14 mL
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42 mL
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Synthesis routes and methods II

Procedure details

A solution of 1-cyclohexylmethylpiperid-4-one (65 g; 0.33 moles in a saturated ethanolic solution of ammonia (350 ml) was hydrogenated in the presence of Raney nickel catalyst (6.5 g) at 75° C. and 13 atmospheres for 3.5 hours. The mixture was cooled, the catalyst filtered off and the solvent removed by distillation in vacuo. The residue was treated with a saturated ethanolic solution of hydrogen chloride, and the insoluble dihydrochloride was filtered off, treated with an aqueous solution of sodium hydroxide and extracted with chloroform. The organic layer was dried (Na2SO4) and the solvent removed in vacuo giving 1-cyclohexylmethyl-4-aminopiperidine (45.5 g) as a viscous liquid, b.p. 105°-110° C./0.3 mm Hg.
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0 (± 1) mol
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350 mL
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6.5 g
Type
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Cyclohexylmethyl)piperidin-4-amine
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Citations

For This Compound
2
Citations
A Lubin - 2018 - spiral.imperial.ac.uk
A growing threat from drug resistance means there is an urgent need for new therapeutics and novel mechanisms of action for antimalarial drug discovery. Epigenetic mechanisms, …
Number of citations: 2 spiral.imperial.ac.uk
AS Lone, M Shahnawaz, N Singh, S Pervez… - Biocatalysis and …, 2023 - Elsevier
Podophyllum hexandrum Royle (Berberidaceae), a high valued medicinal plant with Podophyllotoxin as a pharmacologically active compound. The present study aimed to understand …
Number of citations: 0 www.sciencedirect.com

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